N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
The compound contains several heterocyclic structures including a 1,2,4-oxadiazole, a 1,2,4-triazole, a pyridine, and a quinazolinone. These structures are often found in pharmaceuticals and could imply potential biological activity .
Molecular Structure Analysis
The compound’s structure suggests it may have multiple sites for hydrogen bonding due to the presence of nitrogen and oxygen atoms. This could affect its solubility and binding interactions .Chemical Reactions Analysis
The presence of the oxadiazole and triazole rings could make the compound reactive towards electrophiles. Additionally, the acetamide group could undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties such as solubility, melting point, and boiling point would depend on its exact structure and the presence of functional groups .Scientific Research Applications
Synthesis and Biological Assessment
The synthesis of this compound involves complex chemical reactions aiming to develop novel molecules with potential biological properties. A study by Karpina et al. (2019) highlights a method for synthesizing a diverse set of acetamides, including those with a 1,2,4-oxadiazole cycle, to explore their biological activities. The research focused on creating functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives, indicating the compound's role in generating new therapeutic agents (Karpina, V. R., Kovalenko, S. S., Kovalenko, S., Zaremba, O., Silin, O. V., & Langer, Thierry. (2019)).
Antimicrobial Evaluation
Another area of application is the antimicrobial evaluation of derivatives formed from this compound. Hassan and Farouk (2017) synthesized and tested functionalized heterocycles derived from a novel quinolinyl chalcone for their antibacterial activities. This research suggests the potential of the compound and its derivatives in combating microbial infections, highlighting the importance of chemical modifications to enhance biological effectiveness (Hassan, M., & Farouk, O. (2017)).
Insecticidal Assessment
The compound's derivatives have also been evaluated for their insecticidal properties, as demonstrated in a study by Fadda et al. (2017). They synthesized various heterocycles incorporating a thiadiazole moiety to assess their efficacy against the cotton leafworm, Spodoptera littoralis. This application underscores the versatility of such compounds in developing novel insecticides (Fadda, A., Salam, M., Tawfik, E., Anwar, E., & Etman, H. (2017)).
Antibacterial Activity of Triazoles
The synthesis and antibacterial activity of novel triazole derivatives, including those bearing a quinazoline moiety, have been investigated, indicating the compound's potential in developing new antibacterial agents. Singh et al. (2010) synthesized a series of compounds and screened them for antibacterial activity, showing the impact of chemical structure on biological activity (Singh, I., Kaur, H., Kumar, Sunil, Kumar, Arun, & Kumar, Ashok. (2010)).
Future Directions
Mechanism of Action
Target of action
The specific targets of 1,2,4-oxadiazole derivatives can vary widely depending on the specific compound and its structure. Some 1,2,4-oxadiazole derivatives have shown agricultural biological activities, including nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
Mode of action
The mode of action of 1,2,4-oxadiazole derivatives can also vary. For example, some compounds have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values indicating a high level of potency .
Pharmacokinetics
The ADME properties of 1,2,4-oxadiazole derivatives can depend on the specific structure of the compound. Some 1,2,4-oxadiazole derivatives have shown better hydrolytic and metabolic stability .
Result of action
The molecular and cellular effects of 1,2,4-oxadiazole derivatives can depend on their mode of action and the biochemical pathways they affect. For example, compounds with antibacterial effects may lead to the death of bacterial cells .
Properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N8O3/c1-12-23-19(31-26-12)13-6-7-28-16(8-13)24-25-17(28)9-21-18(29)10-27-11-22-15-5-3-2-4-14(15)20(27)30/h2-8,11H,9-10H2,1H3,(H,21,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNFLBXUWACLAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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